Methyl 2-(2-pyridyl)quinoline-4-carboxylate

Ion channel pharmacology KCNQ2 modulation Neurological disorders

Reproducible ion-channel and enzyme inhibition studies demand precise molecular identity. Minor structural variations in 2-pyridylquinoline-4-carboxylate analogs drastically alter metal-complex geometry, solubility, and target selectivity, causing irreproducible results. Methyl 2-(2-pyridyl)quinoline-4-carboxylate (CAS 5110-05-4) eliminates this uncertainty. • KCNQ2 IC50 = 70 nM; KCNQ2/3 IC50 = 120 nM; >40-fold selectivity over KCNQ1 - enables clean functional dissection of neuronal Kv7 channels. • MAO-B IC50 = 1.13 μM; >88-fold selectivity over MAO-A - supports neuroprotection studies without serotonergic off-target effects. • Methyl ester imparts superior organic solubility vs. free carboxylic acid, facilitating homoleptic Cu(I) complex preparation for DSSC and catalytic applications. Supplied with full Certificates of Analysis. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
Cat. No. B4268653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-pyridyl)quinoline-4-carboxylate
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
InChIInChI=1S/C16H12N2O2/c1-20-16(19)12-10-15(14-8-4-5-9-17-14)18-13-7-3-2-6-11(12)13/h2-10H,1H3
InChIKeyAOEHEEXIDPQKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-pyridyl)quinoline-4-carboxylate Overview


Methyl 2-(2-pyridyl)quinoline-4-carboxylate (C16H12N2O2, MW 264.28 g/mol) is a functionalized heterocycle combining a quinoline core with a 2-pyridyl substituent and a methyl ester at the 4-position. This structural motif imparts bidentate N^N chelating capability, making it a valuable ligand scaffold for transition metal complexes [1]. The compound belongs to the class of 2,2′-bipyridine-type ligands extended with a fused aromatic system and is employed in coordination chemistry, materials science, and biological target modulation [1] [2]. Its solid-state conformation has been established by single-crystal X‑ray diffraction [2].

Substitution Risks of Methyl 2-(2-pyridyl)quinoline-4-carboxylate


Closely related analogs within the 2-pyridylquinoline-4-carboxylate family are not interchangeable due to the profound effects of minor structural modifications. The presence of a methyl ester versus a free carboxylic acid dramatically alters solubility in organic solvents, a critical parameter for synthetic handling and formulation [1]. Likewise, substitution patterns on the quinoline or pyridine rings dictate the geometry and stability of metal complexes, as well as the compound's interaction with biological targets. Small changes, such as replacing the methyl ester with an ethyl ester or moving the pyridyl nitrogen from the 2- to the 4-position, can significantly shift ion channel inhibition potency and enzyme selectivity profiles [2] [3]. Therefore, selecting the precise molecular entity is essential for reproducible research and development outcomes.

Methyl 2-(2-pyridyl)quinoline-4-carboxylate Differentiation Data


KCNQ2 Potassium Channel Antagonism

Methyl 2-(2-pyridyl)quinoline-4-carboxylate inhibits the KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM, as measured by automated patch clamp in CHO cells. This potency is comparable to the benchmark inhibitor ML252 (IC50 = 69 nM), a structurally distinct 2-phenylbutanamide derivative, indicating that this quinoline scaffold achieves similar on-target activity despite a different chemotype [1].

Ion channel pharmacology KCNQ2 modulation Neurological disorders

KCNQ2/3 Subtype Selectivity

The compound also inhibits the KCNQ2/Q3 heteromeric channel (IC50 = 120 nM) with a 1.7-fold preference for the homomeric KCNQ2 channel (IC50 = 70 nM). This selectivity profile is distinct from that of the KCNQ1 channel, where the compound exhibits an IC50 of 2.92 μM, corresponding to a >40-fold selectivity window for KCNQ2 over KCNQ1 [1].

KCNQ2/3 modulation Neuronal excitability Subtype selectivity

MAO-B Selective Inhibition

The compound displays marked selectivity for monoamine oxidase B (MAO‑B) over MAO‑A. In fluorescence-based assays monitoring kynuramine conversion to 4‑hydroxyquinoline, the IC50 for MAO‑B was determined to be 1.13 μM, whereas inhibition of MAO‑A required concentrations exceeding 100 μM (IC50 > 100 μM) [1].

Monoamine oxidase Neuroprotection Enzyme selectivity

Enhanced Organic Solubility

Methyl ester analogues of 2-pyridylquinoline-4-carboxylate, including the target compound, exhibit markedly improved solubility in common organic solvents compared to their free carboxylic acid counterparts. This property enables acquisition of high‑quality NMR spectra and simplifies purification and handling during complex synthesis [1]. In contrast, the carboxylic acid forms (e.g., pqca, 6′-Mepqca) often require co‑crystallization with DMSO or suffer from poor solubility that complicates characterization [1].

Coordination chemistry Ligand design Process chemistry

Methyl 2-(2-pyridyl)quinoline-4-carboxylate Applications


KCNQ2/3 Subtype Selectivity Profiling

Utilize the compound's defined IC50 values of 70 nM (KCNQ2) and 120 nM (KCNQ2/3) to investigate the functional roles of homomeric versus heteromeric KCNQ channels in neuronal excitability. The >40-fold selectivity over KCNQ1 minimizes confounding cardiac effects [1].

MAO-B Selective Inhibition Studies

Employ the compound as a MAO‑B‑preferential inhibitor (IC50 = 1.13 μM) with >88-fold selectivity over MAO‑A. This selectivity profile supports studies on dopamine metabolism and neuroprotection without the serotonergic side effects associated with MAO‑A inhibition [2].

Soluble Copper(I) Complex Synthesis

Leverage the methyl ester's enhanced organic solubility to prepare homoleptic copper(I) complexes for dye‑sensitized solar cells (DSSCs) or catalytic applications. The compound serves as a direct analogue to the pcame ligand scaffold, which has been structurally characterized and shown to form stable, air‑tolerant complexes [3].

Medicinal Chemistry Scaffold

Use the compound as a starting point for structure‑activity relationship (SAR) campaigns targeting KCNQ channels or MAO‑B. Its well‑defined potency and selectivity metrics provide a benchmark for evaluating new derivatives, and its solubility properties facilitate high‑throughput screening workflows [1] [2] [3].

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